molecular formula C5H6N6O B13100513 5-Amino-7-methylaminofurazano[3,4-d]pyrimidine CAS No. 30720-39-9

5-Amino-7-methylaminofurazano[3,4-d]pyrimidine

Cat. No.: B13100513
CAS No.: 30720-39-9
M. Wt: 166.14 g/mol
InChI Key: XCBCPJUYAOFLJS-UHFFFAOYSA-N
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Description

N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE is a chemical compound with the molecular formula C5H6N6O It is a fused heterocyclic compound containing nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE typically involves nitration reactions. One common method involves the nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine using different concentrations of nitric acid. Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations yield various nitrate salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE undergoes several types of chemical reactions, including:

    Nitration: As mentioned earlier, nitration with nitric acid produces nitramide and nitrate salts.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Nitric Acid: Used in nitration reactions.

    Cesium Salt: Used in the synthesis of fused nitramine derivatives.

Major Products Formed

  • N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide
  • Fused ring nitrate salts

Scientific Research Applications

N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE involves its ability to undergo nitration and substitution reactions. The molecular targets and pathways involved in its action are primarily related to its reactivity with nitric acid and other reagents, leading to the formation of various nitramide and nitrate derivatives.

Comparison with Similar Compounds

Similar Compounds

  • [1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine
  • N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide

Uniqueness

N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE is unique due to its specific fused ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structure provides high stability and reactivity, making it suitable for various applications in the synthesis of energetic materials.

Properties

CAS No.

30720-39-9

Molecular Formula

C5H6N6O

Molecular Weight

166.14 g/mol

IUPAC Name

7-N-methyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C5H6N6O/c1-7-3-2-4(11-12-10-2)9-5(6)8-3/h1H3,(H3,6,7,8,9,11)

InChI Key

XCBCPJUYAOFLJS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=NON=C21)N

Origin of Product

United States

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